2-(2-Fluoro-4-nitrophenoxy)ethanamine
Overview
Description
2-(2-Fluoro-4-nitrophenoxy)ethanamine is a chemical compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.17 g/mol. This compound is known for its potential therapeutic and environmental applications. It is a derivative of 2-Phenoxyethanamine, which is a common precursor in the synthesis of various pharmaceuticals.
Preparation Methods
The synthesis of 2-(2-Fluoro-4-nitrophenoxy)ethanamine typically involves the reaction of 2-fluoro-4-nitrophenol with ethylene diamine under specific conditions . The preparation method for 2-fluoro-4-nitrophenol, a key intermediate, involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . This method is advantageous due to its simplicity, environmental friendliness, and high yield .
Chemical Reactions Analysis
2-(2-Fluoro-4-nitrophenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-(2-fluoro-4-aminophenoxy)ethanamine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Major products formed from these reactions include various substituted phenoxyethanamines .
Scientific Research Applications
2-(2-Fluoro-4-nitrophenoxy)ethanamine has several scientific research applications:
Chemistry: It serves as a starting material in the synthesis of numerous bioactive compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its structural properties.
Medicine: It has potential therapeutic applications, particularly in the development of pharmaceuticals.
Industry: The compound is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-nitrophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-(2-Fluoro-4-nitrophenoxy)ethanamine can be compared with other similar compounds, such as:
2-(3-Fluoro-4-nitrophenoxy)ethanamine: This compound has a similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.
2-(2-Fluoro-4-aminophenoxy)ethanamine: This compound is a reduction product of this compound and has different biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-fluoro-4-nitrophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKWSZDECGTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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